Daemet-17,3-OL Daemet-17,3-OL
Brand Name: Vulcanchem
CAS No.: 74178-54-4
VCID: VC1659076
InChI: InChI=1S/C25H30O4/c1-6-25(28)10-8-21-22-14(2)11-17-12-18(29-16(4)27)13-20(15(3)26)23(17)19(22)7-9-24(21,25)5/h1,12-14,19,21-22,28H,7-11H2,2-5H3/t14-,19?,21?,22?,24+,25?/m1/s1
SMILES: CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C
Molecular Formula: C25H30O4
Molecular Weight: 394.5 g/mol

Daemet-17,3-OL

CAS No.: 74178-54-4

Cat. No.: VC1659076

Molecular Formula: C25H30O4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Daemet-17,3-OL - 74178-54-4

Specification

CAS No. 74178-54-4
Molecular Formula C25H30O4
Molecular Weight 394.5 g/mol
IUPAC Name [(7R,13S)-1-acetyl-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C25H30O4/c1-6-25(28)10-8-21-22-14(2)11-17-12-18(29-16(4)27)13-20(15(3)26)23(17)19(22)7-9-24(21,25)5/h1,12-14,19,21-22,28H,7-11H2,2-5H3/t14-,19?,21?,22?,24+,25?/m1/s1
Standard InChI Key IVBUDCKHPHDZSA-ULLMVNOGSA-N
Isomeric SMILES C[C@@H]1CC2=C(C3C1C4CCC([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C
SMILES CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C
Canonical SMILES CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C

Introduction

Chemical Structure and Nomenclature

Interpretation of Chemical Name

The name "Daemet-17,3-OL" can be broken down into components that provide clues about its structure:

  • "Daemet-" likely represents a specific structural core or classification system

  • "17" typically indicates a substitution or functional group at position 17

  • "3-OL" signifies a hydroxyl group at position 3 of the molecular structure

This naming pattern is consistent with several compounds identified in the search results, particularly steroids and morphinan derivatives that have functional groups at positions 17 and 3 .

Related Compounds

Several compounds with similar naming conventions were identified in the search results:

  • 17-Methylmorphinan-3-ol tartrate - A morphinan derivative with a methyl group at position 17 and hydroxyl at position 3

  • 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol - An androstane derivative with a pyridinyl group at position 17 and hydroxyl at position 3

  • 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- - A linear compound with a hydroxyl group at position 3

Of particular interest is the compound 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, which appears alongside the term "Daemet-" in search result , suggesting a potential relationship with Daemet-17,3-OL.

Molecular Properties and Structure

Structural Comparison

Based on the analysis of compounds with similar nomenclature, Daemet-17,3-OL likely shares structural features with steroidal compounds. The following table compares the structural properties of related compounds:

CompoundMolecular FormulaCore StructureKey Functional Groups
17-Methylmorphinan-3-ol tartrateC17H23NO.C4H6O6MorphinanMethyl at C-17, Hydroxyl at C-3
17-(Pyridin-3-yl)androsta-5,16-dien-3-olC24H31NOAndrostanePyridinyl at C-17, Hydroxyl at C-3, Double bonds at C-5,16
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-C17H24OLinear aliphaticHydroxyl at C-3, Diene and diyne functionality

Computed Physicochemical Properties

The properties of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, which may be structurally related to Daemet-17,3-OL, provide insights into the potential characteristics of the compound:

PropertyValueSignificance
Molecular Weight349.5 g/molModerate molecular size
XLogP3-AA4.6Lipophilic character, poor water solubility
Hydrogen Bond Donors1Limited hydrogen bond donation capability
Hydrogen Bond Acceptors2Moderate hydrogen bond acceptance capability
Rotatable Bond Count1Highly rigid molecular structure
Exact Mass349.240564612 DaImportant for mass spectrometric identification

These properties suggest that if Daemet-17,3-OL is structurally similar to 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, it would likely be a relatively rigid, lipophilic molecule with limited hydrogen bonding capability.

Chemical Identifiers and Analytical Data

Identifying Characteristics

For compounds structurally related to Daemet-17,3-OL, the following chemical identifiers are available:

CompoundInChIKeySMILES
17-Methylmorphinan-3-ol tartrateRWTWIZDKEIWLKQ-DYWKTHLTSA-NCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
17-(Pyridin-3-yl)androsta-5,16-dien-3-olNot fully specified in resultsNot fully specified in results
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-FXXPOEXJAUWMMJ-MDZDMXLPSA-NCCCCCC/C=C/CC#CC#CCC(C=C)O

IUPAC Nomenclature

The IUPAC names of related compounds provide additional structural information:

CompoundIUPAC Name
17-Methylmorphinan-3-ol tartrate2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.0 1,10.0 2,7]heptadeca-2(7),3,5-trien-4-ol
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol17-(pyridin-3-yl)androsta-5,16-dien-3-ol
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-(10E)-heptadeca-1,10-dien-5,7-diyn-3-ol

Connection to Abiraterone

The search results indicate that 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, which may be related to Daemet-17,3-OL, has connections to abiraterone as noted by "See also: Abiraterone (annotation moved to)" in the search results . Abiraterone is a medication used in the treatment of prostate cancer that works by inhibiting androgen production.

This connection suggests that Daemet-17,3-OL might have structural similarities to compounds involved in:

  • Steroid biosynthesis inhibition

  • Hormonal cancer therapy

  • Enzyme inhibition, particularly of cytochrome P450 enzymes

Analytical Methods for Identification

Spectroscopic Techniques

For the identification and characterization of compounds like Daemet-17,3-OL, the following analytical techniques would be most appropriate:

TechniqueInformation ProvidedApplication to Daemet-17,3-OL
Nuclear Magnetic Resonance (NMR)Structural elucidation, stereochemistryDetermination of exact structure and configuration
Mass Spectrometry (MS)Molecular weight, fragmentation patternConfirmation of molecular formula
Infrared Spectroscopy (IR)Functional group identificationConfirmation of hydroxyl group and other functionalities
X-ray CrystallographyAbsolute configurationDetermination of three-dimensional structure

Chromatographic Methods

For purification and analysis of Daemet-17,3-OL, the following chromatographic techniques would be valuable:

MethodPurposeAdvantage
High-Performance Liquid Chromatography (HPLC)Purification and analysisGood for non-volatile, thermally unstable compounds
Gas Chromatography (GC)Analysis of volatile componentsHigh resolution separation
Thin-Layer Chromatography (TLC)Rapid screeningSimple, cost-effective method for purity assessment
Application AreaPotential UseRationale
OncologyProstate cancer treatmentConnection to abiraterone
EndocrinologyHormone regulationSteroid-like structure
EnzymologyEnzyme inhibitionComplex, rigid structure suitable for specific binding

Future Research Directions

For comprehensive characterization of Daemet-17,3-OL, future research should focus on:

  • Definitive structure elucidation using advanced spectroscopic techniques

  • Synthesis and confirmation of the proposed structure

  • Evaluation of biological activities, particularly in cancer cell lines

  • Structure-activity relationship studies with structural analogs

  • Investigation of pharmacokinetic properties and metabolic pathways

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